molecular formula C11H15NO2 B14149954 2-hydroxy-N-(1-phenylethyl)propanamide CAS No. 77855-51-7

2-hydroxy-N-(1-phenylethyl)propanamide

Cat. No.: B14149954
CAS No.: 77855-51-7
M. Wt: 193.24 g/mol
InChI Key: HLBWSYNCXWWEKN-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-phenylethyl)propanamide is an organic compound with the molecular formula C11H15NO2 It contains a secondary amide functional group, a hydroxyl group, and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-phenylethyl)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. For example, a one-pot amidation process can be used, where primary nitroalkanes are converted to carboxylic acids, followed by amidation to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(1-phenylethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-hydroxy-N-(1-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-(1-phenylethyl)propanamide
  • N-(1-Phenylethyl)benzamide
  • 2-Phenyl-N-(1-phenylethyl)acetamide

Uniqueness

2-hydroxy-N-(1-phenylethyl)propanamide is unique due to the presence of both a hydroxyl group and a phenylethyl moiety, which confer distinct chemical and biological properties

Properties

CAS No.

77855-51-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C11H15NO2/c1-8(12-11(14)9(2)13)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,12,14)

InChI Key

HLBWSYNCXWWEKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)O

Origin of Product

United States

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